![molecular formula C15H11ClN2O B12944398 2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12944398.png)
2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Métodos De Preparación
The synthesis of 2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the reaction of 2-phenylimidazo[1,2-a]pyridine with appropriate reagents. One common method includes the slow addition of 2-phenylimidazo[1,2-a]pyridine to a flask containing dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under an ice bath . This reaction is followed by further functionalization to introduce the 3-chlorophenyl and 7-methyl groups.
Análisis De Reacciones Químicas
2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Substitution: It can participate in nucleophilic aromatic substitution reactions, especially at the benzylic position.
Complex Formation: It forms complexes with copper(II) salts, which exhibit catalytic activities for the oxidation of catechols to quinones.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with molecular targets through its unique structural features. For instance, its ability to form complexes with copper(II) salts enhances its catalytic activity in oxidation reactions . The presence of the imidazo[1,2-a]pyridine scaffold allows it to participate in various biochemical pathways, influencing enzyme activities and other molecular processes .
Comparación Con Compuestos Similares
2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is compared with other imidazo[1,2-a]pyridine derivatives:
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Similar in structure but lacks the 3-chlorophenyl and 7-methyl groups, which may affect its reactivity and applications.
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Another derivative with different substituents, showing varied catalytic activities.
These comparisons highlight the unique properties and applications of this compound in scientific research and industry.
Propiedades
Fórmula molecular |
C15H11ClN2O |
|---|---|
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H11ClN2O/c1-10-5-6-18-13(9-19)15(17-14(18)7-10)11-3-2-4-12(16)8-11/h2-9H,1H3 |
Clave InChI |
YQBAAGHCSQTFBB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC(=C(N2C=C1)C=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-5'-carboxylic acid](/img/structure/B12944319.png)
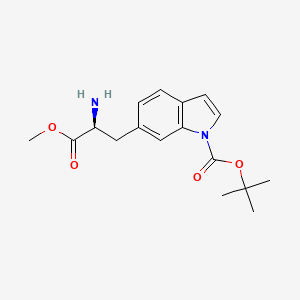
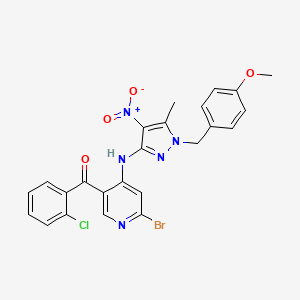

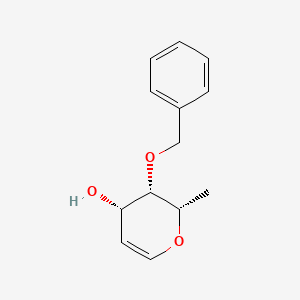
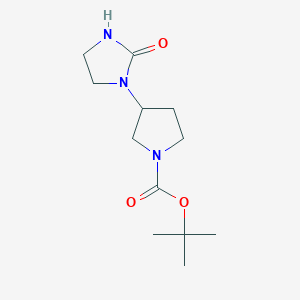
![tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B12944346.png)
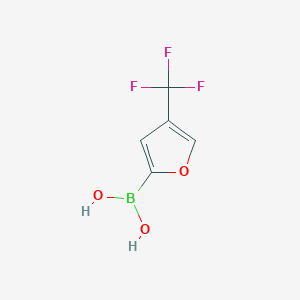
![Ethanone, 1-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12944377.png)
![(3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12944379.png)



